molecular formula C10H11BrO B580206 Benzofuran, 7-(2-bromoethyl)-2,3-dihydro- CAS No. 1598271-92-1

Benzofuran, 7-(2-bromoethyl)-2,3-dihydro-

Cat. No. B580206
M. Wt: 227.101
InChI Key: OCHPXTOKLPCABD-UHFFFAOYSA-N
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Description

Benzofuran compounds are a class of compounds that are ubiquitous in nature . They have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . The compound “Benzofuran, 7-(2-bromoethyl)-2,3-dihydro-” is a specific type of benzofuran .


Synthesis Analysis

A unified protocol for the construction of 3-(2-bromoethyl)benzofurans and 2-(benzofuran-3-yl)ethylamines from bis[(trimethylsilyl)oxy]cyclobutene has been developed . This mild and facile strategy was applied for the synthesis of a series of 5-HT serotonin receptor agonists .


Chemical Reactions Analysis

The construction of benzofuran rings has been achieved through a unique free radical cyclization cascade . This method is excellent for the synthesis of a series of difficult-to-prepare polycyclic benzofuran compounds .

Scientific Research Applications

Overview of Benzofuran Derivatives

Benzofuran derivatives, including the specific compound "Benzofuran, 7-(2-bromoethyl)-2,3-dihydro-", have garnered interest in scientific research due to their extensive range of biological activities. These compounds are integral in various bioactive heterocycles and possess anticancer, antitubercular, antidiabetic, anti-Alzheimer, and anti-inflammatory properties. The benzofuran nucleus is a common feature in many bioactive natural and synthetic compounds, with applications spanning pharmaceuticals, agriculture, and polymers. Recent studies have highlighted benzofuran derivatives as potent inhibitors against numerous diseases, viruses, fungi, microbes, and enzymes, demonstrating their significant therapeutic potential (Dawood, 2019).

Biological Activities and Pharmaceutical Applications

Benzofuran compounds are ubiquitous in nature and have shown to possess strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral effects. The discovery of novel benzofuran compounds with anti-hepatitis C virus activity and their development as anticancer agents underscore the versatility of benzofuran derivatives in drug development. Innovative methods for constructing benzofuran rings, including free radical cyclization cascade and proton quantum tunneling, have facilitated the synthesis of complex benzofuran derivatives for pharmaceutical applications (Miao et al., 2019).

Antimicrobial Properties

The antimicrobial properties of benzofuran derivatives are well-documented, with compounds such as psoralen, 8-methoxypsoralen, and angelicin being used in the treatment of skin diseases like cancer or psoriasis. Benzofuran and its derivatives have emerged as a privileged structure in the field of drug discovery, especially in designing antimicrobial agents active toward different clinically approved targets (Hiremathad et al., 2015).

Safety And Hazards

The safety data sheet for (2-Bromoethyl)benzene, a related compound, indicates that it is harmful if swallowed, causes skin irritation, serious eye irritation, and may cause respiratory irritation . It may also cause damage to organs .

Future Directions

Benzofuran compounds have attracted more and more attention of chemical and pharmaceutical researchers worldwide, making these substances potential natural drug lead compounds . For example, the recently discovered novel macrocyclic benzofuran compound has anti-hepatitis C virus activity and is expected to be an effective therapeutic drug for hepatitis C disease . Novel scaffold compounds of benzothiophene and benzofuran have been developed and utilized as anticancer agents .

properties

IUPAC Name

7-(2-bromoethyl)-2,3-dihydro-1-benzofuran
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11BrO/c11-6-4-8-2-1-3-9-5-7-12-10(8)9/h1-3H,4-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCHPXTOKLPCABD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C1C=CC=C2CCBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-(2-Bromoethyl)-2,3-dihydro-1-benzofuran

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